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An In-depth Technical Guide to 4,6-dichloro-2-methylpyrimidine-5-carbonitrile (CAS 76574-

36-2)

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and

professionals in drug development. It delves into the core characteristics of 4,6-dichloro-2-
methylpyrimidine-5-carbonitrile, a pivotal heterocyclic intermediate. The content moves

beyond a simple recitation of facts to explain the causality behind its synthesis, reactivity, and

application, providing field-proven insights into its utility.

Introduction: A Versatile Heterocyclic Scaffold
4,6-dichloro-2-methylpyrimidine-5-carbonitrile is a highly functionalized pyrimidine

derivative. The pyrimidine ring is a fundamental structural motif in nucleic acids (cytosine,

thymine, and uracil) and is consequently recognized as a "privileged scaffold" in medicinal

chemistry.[1][2] Its derivatives are integral to a vast range of therapeutic agents, including

anticancer and antiviral drugs.[2]

The subject of this guide, with its distinct arrangement of two reactive chlorine atoms, an

electron-withdrawing nitrile group, and a methyl group, presents a unique combination of

electronic and steric properties. These features make it an exceptionally valuable starting
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material for the synthesis of complex molecular architectures, particularly in the discovery of

kinase inhibitors and other targeted therapeutics.[3][4] The strategic placement of reactive sites

allows for controlled, sequential modifications, enabling the construction of diverse chemical

libraries for drug screening programs.

Physicochemical & Structural Properties
The fundamental properties of this compound are summarized below, providing a quick

reference for laboratory use. This data is essential for reaction planning, solvent selection, and

safety assessments.

Property Value Source(s)

CAS Number 76574-36-2 [5][6][7]

Molecular Formula C₆H₃Cl₂N₃ [6][7]

Molecular Weight 188.01 g/mol [6][7]

Appearance Off-white crystalline solid [8]

Flash Point 114 °C [7]

SMILES String CC1=NC(=C(C(=N1)Cl)C#N)Cl [7]

InChI Key
Not readily available in search

results.

Synthesis Pathway and Protocol
While a direct, single-publication synthesis for 4,6-dichloro-2-methylpyrimidine-5-
carbonitrile was not found, its structure strongly suggests a synthetic route originating from

precursors rich in nitrile and amine functionalities. A chemically sound and widely practiced

approach for pyrimidine synthesis involves the condensation of an amidine with a β-dicarbonyl

compound or its equivalent.[9][10]

A highly plausible precursor is 2-aminoprop-1-ene-1,1,3-tricarbonitrile, which is itself a dimer of

malononitrile.[11][12] This intermediate contains the necessary carbon and nitrogen framework.

The proposed synthesis involves a cyclization reaction followed by chlorination.
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Proposed Synthetic Workflow

2-aminoprop-1-ene-1,1,3-tricarbonitrile

Intermediate Pyrimidinone

Cyclization with
Acetamidine HCl

4,6-dichloro-2-methylpyrimidine-5-carbonitrile

Chlorination with
POCl₃

Click to download full resolution via product page

Caption: Proposed synthesis of the target compound from a malononitrile dimer.

Experimental Protocol: A Representative Synthesis
This protocol is a representative procedure based on established methods for pyrimidine

synthesis and chlorination.[13][14][15]

Step 1: Cyclization to form 4-amino-6-hydroxy-2-methylpyrimidine-5-carbonitrile

To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous ethanol, add

acetamidine hydrochloride (1.0 equivalent). Stir for 30 minutes at room temperature to form

the free amidine.

Add 2-aminoprop-1-ene-1,1,3-tricarbonitrile (1.0 equivalent) to the reaction mixture.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and neutralize with glacial acetic

acid.

The resulting precipitate (the intermediate pyrimidinone) is collected by filtration, washed

with cold ethanol, and dried under vacuum.

Step 2: Chlorination to yield 4,6-dichloro-2-methylpyrimidine-5-carbonitrile

In a flask equipped with a reflux condenser and a gas trap, suspend the dried intermediate

pyrimidinone (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10

equivalents).

Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).[14]

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The

reaction should be monitored by TLC until the starting material is consumed.

Carefully remove the excess POCl₃ by distillation under reduced pressure.

Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.

The precipitated solid product is collected by filtration, washed thoroughly with cold water

until the filtrate is neutral, and then dried.

Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water

mixture) or by column chromatography on silica gel.

Chemical Reactivity: The SNAr Reaction
The reactivity of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile is dominated by the two

chlorine atoms, which are activated towards nucleophilic aromatic substitution (SNAr).[8][16]

[17] The electron-withdrawing nitrile group at the C5 position further enhances the

electrophilicity of the C4 and C6 positions, making them highly susceptible to attack by

nucleophiles.
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Regioselectivity
In this symmetrically substituted pyrimidine, the C4 and C6 positions are electronically

equivalent. Therefore, monosubstitution will typically yield a single product. However,

controlling the reaction to achieve monosubstitution versus disubstitution requires careful

management of stoichiometry and reaction conditions (temperature, reaction time). Generally,

using one equivalent of the nucleophile at lower temperatures favors monosubstitution.

Typical SNAr Workflow
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Reaction Setup

Nucleophilic Addition

Workup & Purification

Dissolve dichloropyrimidine
in aprotic solvent (e.g., THF, DMF)

Add base (e.g., Et₃N, DIPEA)
if nucleophile is an amine salt

Add nucleophile (Nu-H)
(e.g., R-NH₂, R-OH, R-SH)

(1.0-1.2 equivalents for mono-substitution)

Stir at controlled temperature
(e.g., 0 °C to reflux)

Monitor by TLC

Quench reaction
(e.g., with water)

Extract with organic solvent

Purify by chromatography
or recrystallization
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Caption: A generalized workflow for SNAr reactions on the title compound.
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Protocol: General Monosubstitution with an Amine
Dissolve 4,6-dichloro-2-methylpyrimidine-5-carbonitrile (1.0 equivalent) in a suitable

aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

(1.2 equivalents).

Add the desired primary or secondary amine (1.1 equivalents) dropwise at room

temperature.

Stir the reaction for 2-24 hours. The reaction can be gently heated if necessary. Monitor

progress by TLC.

Upon completion, remove the solvent under reduced pressure.

Redissolve the residue in a solvent like ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the

crude product.

Purify via column chromatography or recrystallization.

This stepwise introduction of nucleophiles is a cornerstone of library synthesis in drug

discovery, allowing for the creation of vast arrays of related compounds from a single, versatile

core.[18]

Application in Drug Discovery: A Scaffold for Kinase
Inhibitors
Protein kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a

hallmark of many diseases, especially cancer.[4] Consequently, kinase inhibitors are a major

class of modern therapeutics.[3][19] The pyrimidine ring is a well-established hinge-binding

motif found in numerous FDA-approved kinase inhibitors.[2][10]

4,6-dichloro-2-methylpyrimidine-5-carbonitrile serves as an ideal starting point for the

synthesis of such inhibitors. The two chlorine atoms act as handles for introducing different
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chemical groups that can target specific regions of the kinase active site, such as the solvent-

exposed region or the allosteric back pocket.[20][21]

Drug Development Workflow
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Step 1: First SₙAr

Step 2: Second SₙAr
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Caption: Use of the title compound as a scaffold in kinase inhibitor development.
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This strategy was famously employed in the synthesis of Dasatinib, a multi-kinase inhibitor.[19]

Although Dasatinib itself uses a different dichloropyrimidine, the synthetic logic of sequential

SNAr reactions is identical and highlights the industrial relevance of this chemical class.[19][22]

Predicted Spectroscopic Data
While experimental spectra for this specific compound are not available in the cited literature,

chemical shifts can be reliably predicted based on extensive NMR databases and the known

effects of substituents on the pyrimidine ring.[23][24][25]

Nucleus Atom Position(s)
Predicted Chemical
Shift (δ, ppm)

Rationale / Notes

¹³C NMR C2 (bearing -CH₃) 165 - 170

Typical for a

substituted pyrimidine

carbon between two

nitrogens.

C4 / C6 (bearing -Cl) 160 - 165

Highly deshielded due

to adjacent nitrogen

and chlorine atoms.

C5 (bearing -CN) 105 - 115

Shielded relative to

other ring carbons, but

deshielded by the

nitrile group.

-CN 115 - 120

Characteristic

chemical shift for a

nitrile carbon.

-CH₃ 20 - 25

Typical for a methyl

group attached to an

aromatic ring.

¹H NMR -CH₃ 2.5 - 2.8

Protons of a methyl

group attached to the

electron-deficient

pyrimidine ring.
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Note: Predictions are based on general principles of NMR spectroscopy and data for

analogous structures.[23][26] Actual values may vary depending on the solvent and

experimental conditions.

Safety, Handling, and Storage
Working with halogenated, nitrogen-containing heterocycles requires strict adherence to safety

protocols. The following information is synthesized from available Safety Data Sheets (SDS).

[27][28][29]

Category Guideline

GHS Hazards

Harmful if swallowed (H302), Harmful in contact

with skin (H312), Causes skin irritation (H315),

Causes serious eye irritation (H319), Harmful if

inhaled (H332), May cause respiratory irritation

(H335).[7][27]

Personal Protective Equipment (PPE)

Wear tightly fitting safety goggles, impervious

protective gloves (e.g., nitrile), and a lab coat.

Use in a well-ventilated fume hood. If dust is

generated, a respirator is recommended.[27][28]

Handling

Avoid breathing dust, fumes, or vapors. Do not

get in eyes, on skin, or on clothing. Wash hands

thoroughly after handling. Do not eat, drink, or

smoke in the work area.[27][28]

Storage

Store in a cool, dry, well-ventilated place. Keep

the container tightly closed and store locked up.

[27][29]

Disposal

Dispose of contents/container to an approved

waste disposal plant in accordance with local,

state, and federal regulations.[27][29]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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